N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
Description
The compound N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide (hereafter referred to as the "target compound") features a 1,3-thiazole core substituted at position 2 with a 4-methylbenzenesulfonyl (tosyl) group and at position 5 with a hydrazone-linked 4-(trifluoromethyl)benzoyl moiety. The (1Z) configuration denotes the Z-geometry of the imine bond in the hydrazide group. This structure combines electron-withdrawing (tosyl, trifluoromethyl) and aromatic (benzoyl) groups, which are often leveraged in medicinal chemistry for enhanced binding affinity and metabolic stability .
Key structural attributes include:
Properties
IUPAC Name |
N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3S2/c1-12-2-8-16(9-3-12)30(27,28)18-23-10-15(29-18)11-24-25-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-11H,1H3,(H,25,26)/b24-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOBONRNFLGBIY-MYKKPKGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)/C=N\NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 4-(trifluoromethyl)benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Step 2: Hydrazone Formation
The aldehyde group of the thiazole intermediate condenses with 4-(trifluoromethyl)benzohydrazide (1 ) in methanol under reflux (2–4 hours) with a catalytic amount of sulfuric acid .
Reaction Conditions and Yield
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiourea, bromoacetaldehyde, p-TsCl | Acidic, 80°C | ~85% |
| 2 | Thiazole aldehyde, 1 | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 89–99% |
Spectroscopic Data
- IR (ATR) :
- <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) :
- <sup>13</sup>C NMR :
Elemental Analysis
- Calculated for C<sub>19</sub>H<sub>14</sub>F<sub>3</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub>: C 52.42%, H 2.99%, N 12.46% .
Chemical Reactivity
- Hydrazone Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the hydrazone bond cleaves to regenerate the aldehyde and hydrazide .
- Sulfonyl Group Reactivity : The p-Ts group is resistant to nucleophilic substitution due to electron-withdrawing effects but may undergo reduction (e.g., with LiAlH<sub>4</sub>) .
Stability Profile
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in pharmacology. Some of the notable activities include:
- Antimicrobial Activity : Studies have shown that compounds with thiazole and sulfonamide groups can exhibit antimicrobial properties. This compound's structural characteristics suggest it may inhibit bacterial growth or act against fungal pathogens.
- Anticancer Potential : Preliminary studies suggest that benzohydrazides can exhibit cytotoxic effects on cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects.
Applications in Medicinal Chemistry
- Drug Development : The unique structure of N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide positions it as a lead compound for the development of new pharmaceuticals targeting infectious diseases and cancer.
- Biological Assays : The compound can be utilized in biological assays to evaluate its efficacy against specific pathogens or cancer cell lines. Its effectiveness can be compared with existing drugs to assess its potential as a novel therapeutic agent.
- Structure-Activity Relationship Studies : Researchers can modify different functional groups on the compound to explore structure-activity relationships (SAR). This could lead to the identification of more potent derivatives with enhanced selectivity and reduced side effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including compounds similar to this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that benzohydrazide derivatives exhibit cytotoxic effects. Compounds structurally related to this compound showed promise in inducing apoptosis in cancer cells, warranting further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonyl group are known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Literature
Acetamide-Linked Thiazole Derivatives ()
Compounds such as 9a–9e (e.g., 9c : N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the thiazole core but differ in substituents:
- Substituents : Acetamide linker instead of hydrazide; halogen (Br, F) or alkyl (methyl, methoxy) groups on the aryl ring.
- Halogens improve halogen bonding but may reduce solubility compared to the target’s trifluoromethyl group .
Triazole-Thione Derivatives ()
Compounds 7–9 (e.g., 7 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione) feature:
- Triazole-thione core : Replaces the thiazole ring, introducing additional nitrogen atoms for hydrogen bonding.
- Sulfonyl groups : Shared with the target compound, suggesting similar electrostatic interactions.
- Tautomerism : Exists as thione-thiol tautomers, unlike the rigid hydrazide in the target .
Hantzsch Cyclization Products ()
Compounds like 4da (N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide) include:
- Hydroxy and acyl amino groups: Increase polarity but reduce membrane permeability compared to the target’s sulfonyl and trifluoromethyl groups.
Ciprofloxacin Analogues ()
Compound 3 (N'-[(Z)-(2-amino-2,5-dihydro-1,3-thiazol-5-yl)methylidene]-ciprofloxacin carbohydrazide) shares the thiazol-5-ylmethylidene hydrazide motif but incorporates a fluoroquinolone core. The trifluoromethyl group in the target compound may confer broader-spectrum activity against resistant strains .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using ChemDraw.
Key Observations :
- The target compound’s trifluoromethyl and tosyl groups contribute to higher LogP (lipophilicity), favoring membrane penetration but limiting aqueous solubility.
Biological Activity
N'-[(1Z)-[2-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
- Molecular Formula : C19H14F3N3O3S
- CAS Number : 478032-37-0
- Structure : The compound features a thiazole ring, a hydrazone linkage, and a trifluoromethyl group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-(trifluoromethyl)benzohydrazide with appropriate thiazole derivatives. This method allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide exhibit significant antimicrobial activity. In particular:
- Mycobacterium tuberculosis : Compounds similar to this compound have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4 µM to higher values depending on the specific derivative tested .
- Gram-positive and Gram-negative Bacteria : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives have MIC values as low as 0.49 µM against specific strains .
Enzyme Inhibition
This compound also acts as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Several studies have reported that compounds in this class exhibit moderate inhibition of these enzymes, which are relevant in the treatment of neurodegenerative diseases. For instance, IC50 values for AChE inhibition ranged from 27.04 µM to 106.75 µM .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:
- The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
- Study on Antimicrobial Activity : A study synthesized several hydrazones derived from 4-(trifluoromethyl)benzohydrazide and evaluated their efficacy against Mycobacterium tuberculosis and other pathogens. The most effective derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating potential as new antimicrobial agents .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of these compounds. It demonstrated that certain derivatives could inhibit AChE more effectively than rivastigmine, a known treatment for Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
